5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Overview
Description
5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoroethyl group attached to a tetrahydrothieno[3,2-c]pyridine ring system, which imparts distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the reaction of a suitable pyridine derivative with a trifluoroethylating agent. One common method includes the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Atogepant: An oral CGRP antagonist used for migraine prevention.
Ubrogepant: Another CGRP antagonist used for acute migraine treatment.
Rimegepant: Similar to atogepant and ubrogepant, used for migraine therapy.
Uniqueness
5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its specific trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics can enhance its potential as a therapeutic agent compared to other similar compounds .
Properties
IUPAC Name |
5-(2,2,2-trifluoroethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NS/c10-9(11,12)6-13-3-1-8-7(5-13)2-4-14-8/h2,4H,1,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLBJLHXEBQOBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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